molecular formula C10H6N2 B7890057 6-Isocyanoquinoline

6-Isocyanoquinoline

Cat. No. B7890057
M. Wt: 154.17 g/mol
InChI Key: IORFHDJFIDMFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline and its derivatives, which includes 6-Isocyanoquinoline, has been summarized in a study . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 6-Isocyanoquinoline is closely related to its physicochemical properties . High-quality images of 3D molecular structure have been created based on quantum chemical computations .


Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . A range of mathematical tools for model sensitivity and uncertainty analysis may assist in the evaluation of large combustion mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 6-Isocyanoquinoline are essential for understanding its function as a biomaterial . These properties can be screened in high throughput using relevant techniques .

Scientific Research Applications

  • 8-Aminoquinoline Therapy for Latent Malaria : 8-Aminoquinolines, a related compound to 6-Isocyanoquinoline, have been significant in malaria treatment. Their discovery led to important scientific and clinical insights, including the development of drugs like primaquine and tafenoquine for latent malaria (Baird, 2019).

  • Isocorydine and Inflammation : Isocorydine, an isoquinoline alkaloid, has shown potential in reducing pro-inflammatory interleukin-6 expression, suggesting its use in treating inflammation and acute lung injury (Tu et al., 2023).

  • Bioactive Isoquinoline Alkaloids : A wide range of isoquinoline alkaloids, similar in structure to 6-Isocyanoquinoline, exhibit various bioactivities, including antitumor, antibacterial, and neuroprotective effects. This review highlights the therapeutic potential of these compounds (Shang et al., 2020).

  • Nucleic Acid-Binding Isoquinoline Alkaloids : Some isoquinoline alkaloids bind to nucleic acids, indicating potential in anticancer drug development. This research provides insights into the binding mechanisms and implications for drug design (Bhadra & Kumar, 2011).

  • Novel Anti-Tumor Lead Based on Isoquinoline : A novel compound with multiple isoquinoline-3-carboxylic acid moieties showed promising anti-tumor activity, suggesting a new strategy for designing anticancer drugs (Gao et al., 2015).

Future Directions

Future research on compounds like 6-Isocyanoquinoline could focus on exploring biomarkers of efficacy and screening sensitive populations . Larger prospective clinical trials are needed to validate the efficacy of similar compounds in more cancer types and in more combination models .

properties

IUPAC Name

6-isocyanoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFHDJFIDMFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isocyanoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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